1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
Overview
Description
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-methoxypyridine is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and acylation processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-2-methoxypyridin-3-yl ethanone derivatives.
Oxidation: Formation of 5-bromo-2-methoxypyridine-3-carboxylic acid.
Reduction: Formation of 1-(5-bromo-2-methoxypyridin-3-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: Similar structure but with different substitution pattern on the pyridine ring.
1-(5-Bromo-2-methylpyridin-3-yl)ethanone: Similar structure with a methyl group instead of a methoxy group.
3-Amino-5-bromo-2-methoxypyridine: Similar structure with an amino group instead of an ethanone group.
Uniqueness
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the pyridine ring enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKMRWKPTVIQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744270 | |
Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-02-5 | |
Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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